(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. It is an enantiomer of carnitine, specifically the (S)-enantiomer, which is involved in various biochemical processes within the body. Carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino Carnitine can be achieved through several methods, including chemical synthesis and biotransformation. One common approach involves the enantioselective reduction of a suitable precursor, such as crotonobetaine, using specific enzymes or chemical catalysts. The reaction conditions typically require a controlled environment with specific pH, temperature, and the presence of cofactors to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of (S)-Amino Carnitine often involves biotechnological processes using genetically engineered microorganisms. For example, Escherichia coli strains can be engineered to overproduce (S)-Amino Carnitine by manipulating metabolic pathways and optimizing fermentation conditions. This method offers advantages such as high yield, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-Amino Carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions include various carnitine derivatives, such as acetylcarnitine, propionylcarnitine, and butyrylcarnitine, each with distinct biochemical properties and applications .
Scientific Research Applications
(S)-Amino Carnitine has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It plays a role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential therapeutic effects in conditions like cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism and muscle function .
Mechanism of Action
(S)-Amino Carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis, especially in tissues with high energy demands like muscles and the heart. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The most common form of carnitine, widely used in supplements and studied for its role in energy metabolism.
Acetyl-L-Carnitine: A derivative of carnitine with additional acetyl groups, known for its neuroprotective effects.
Propionyl-L-Carnitine: Another derivative with propionyl groups, used for its cardiovascular benefits.
Uniqueness
(S)-Amino Carnitine is unique due to its specific enantiomeric form, which may confer distinct biochemical properties and therapeutic potential compared to other carnitine derivatives. Its role in facilitating fatty acid transport and energy production makes it a valuable compound in both research and clinical applications .
Properties
Molecular Formula |
C7H16N2O3 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6?/m0/s1 |
InChI Key |
RKNHTGDLNNBLGZ-ZBHICJROSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](C(C(=O)[O-])N)O |
Canonical SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.